molecular formula C14H26O B14340899 5-Methyl-2-(3-methylbutyl)oct-2-enal CAS No. 105357-34-4

5-Methyl-2-(3-methylbutyl)oct-2-enal

Cat. No.: B14340899
CAS No.: 105357-34-4
M. Wt: 210.36 g/mol
InChI Key: ZQXVVNNJQHQVBV-UHFFFAOYSA-N
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Description

Its structure combines an oct-2-enal backbone substituted with a methyl group at position 5 and a 3-methylbutyl group at position 2. This configuration confers unique volatility and reactivity compared to simpler aldehydes.

Properties

CAS No.

105357-34-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5-methyl-2-(3-methylbutyl)oct-2-enal

InChI

InChI=1S/C14H26O/c1-5-6-13(4)8-10-14(11-15)9-7-12(2)3/h10-13H,5-9H2,1-4H3

InChI Key

ZQXVVNNJQHQVBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC=C(CCC(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylbutyl)oct-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3-methylbutanal and 5-methyl-2-octenal. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methylbutyl)oct-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic addition reactions may involve reagents such as hydrogen halides (HX) and halogens (X2).

Major Products Formed

    Oxidation: The major product formed is 5-Methyl-2-(3-methylbutyl)octanoic acid.

    Reduction: The major product formed is 5-Methyl-2-(3-methylbutyl)oct-2-enol.

    Substitution: The major products formed depend on the specific electrophile used in the reaction.

Scientific Research Applications

5-Methyl-2-(3-methylbutyl)oct-2-enal has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylbutyl)oct-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The double bond in the compound also allows for interactions with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on 5-methyl-2-(3-methylbutyl)oct-2-enal are absent in the evidence, comparisons can be drawn to structurally or functionally related compounds:

Table 1: Key Compounds for Comparison

Compound Name CAS RN Molecular Formula Key Properties/Applications Reference in Evidence
3-Methylbutyl octanoate Not provided C₁₃H₂₆O₂ Correlated with microbial activity in fermentation; negatively associated with Cladosporium
3-Methyl-2-buten-1-ol 556-82-1 C₅H₁₀O Boiling point: 140°C; density: 0.84; used in chemical synthesis
5-Methyl-3-heptanone oxime 22457-23-4 C₈H₁₇NO Read-across analog for toxicity assessment of cyclohexanone derivatives
3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate 123-51-3 C₁₄H₃₂NO₂PS Organophosphorus compound; regulated under chemical weapon conventions

Key Findings:

Functional Group Influence: Aldehydes vs. Esters: Unlike 3-methylbutyl octanoate (an ester linked to microbial interactions ), aldehydes like the target compound exhibit higher electrophilicity, influencing their reactivity in condensation or oxidation reactions. Alcohols vs. Aldehydes: 3-Methyl-2-buten-1-ol (boiling point 140°C ) lacks the aldehyde group’s polarity, resulting in lower solubility in polar solvents compared to this compound.

Toxicity and Safety: The absence of toxicity data for this compound contrasts with 5-methyl-3-heptanone oxime, which was used as a read-across analog for genotoxicity assessments of structurally related oximes .

Structural Complexity: Phosphonothiolates like 3-methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate highlight the impact of branching and heteroatoms (P, S) on bioactivity, a feature absent in the simpler aldehyde structure of the target compound.

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